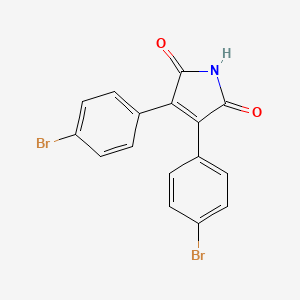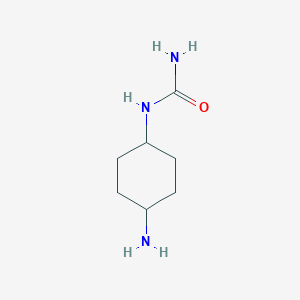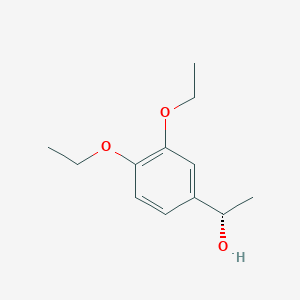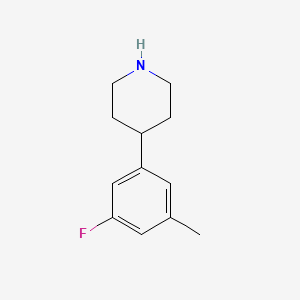
3,4-Bis(4-bromophenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with two bromophenyl groups at the 3 and 4 positions
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- typically involves the reaction of maleic anhydride with 4-bromoaniline, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl groups.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the bromophenyl groups or the pyrrole ring.
Applications De Recherche Scientifique
1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where brominated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromophenyl groups play a crucial role in its binding affinity and specificity towards these targets, influencing its overall biological activity.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 3,4-diphenyl-: This compound lacks the bromine atoms, which may result in different chemical reactivity and biological activity.
1H-Pyrrole-2,5-dione, 3,4-bis(4-chlorophenyl)-:
1H-Pyrrole-2,5-dione, 3,4-bis(4-methylphenyl)-: The methyl groups provide different steric and electronic effects compared to bromine, affecting its reactivity and interactions with biological targets.
The uniqueness of 1H-Pyrrole-2,5-dione, 3,4-bis(4-bromophenyl)- lies in the presence of bromine atoms, which impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
101422-55-3 |
|---|---|
Formule moléculaire |
C16H9Br2NO2 |
Poids moléculaire |
407.06 g/mol |
Nom IUPAC |
3,4-bis(4-bromophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H9Br2NO2/c17-11-5-1-9(2-6-11)13-14(16(21)19-15(13)20)10-3-7-12(18)8-4-10/h1-8H,(H,19,20,21) |
Clé InChI |
RKSSTQUJOQCZMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=O)NC2=O)C3=CC=C(C=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)
![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)
![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)
![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)

